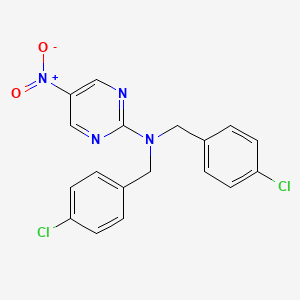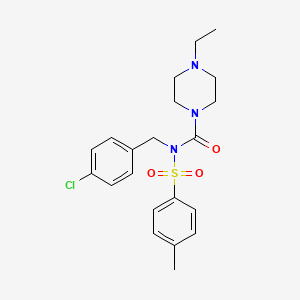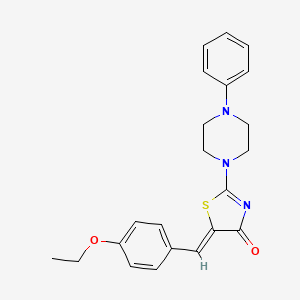![molecular formula C17H16N2O4S2 B2362616 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 904450-95-9](/img/structure/B2362616.png)
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H6N2O2S2 . It has a molecular weight of 238.3 g/mol . The compound contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 sulfone .
Molecular Structure Analysis
The compound has a complex structure with a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole core is substituted at the 3-position with a dioxidothio group, and at the 2-position with an acetonitrile group . The InChI code for the compound is InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.3 g/mol . It has a XLogP3 value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 237.98706979 g/mol . The topological polar surface area of the compound is 104 Ų . The compound has a heavy atom count of 15 . The formal charge of the compound is 0 . The complexity of the compound, as computed by Cactvs, is 427 .Scientific Research Applications
Synthesis and Antitumor Activity
- Research involving similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, demonstrates potential antitumor activity. These compounds, featuring different heterocyclic rings, have shown significant anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antiparasitic Applications
- Early studies on related structures, such as 4-amino-2-ethoxybenzoic acid derivatives, have demonstrated anticoccidial activity, indicating potential applications of these compounds in treating parasitic infections (Rogers et al., 1964).
Antioxidant Activity
- Benzothiazole derivatives, including those with isothiourea structures, have been evaluated for their antioxidant properties. For instance, studies have shown that these compounds can effectively scavenge free radicals and offer protection against oxidative stress-induced toxicity, suggesting their utility in developing antioxidant therapies (Cabrera-Pérez et al., 2016).
Synthesis of Heterocyclic Compounds
- The versatility of similar structures has been exploited in the synthesis of various heterocyclic compounds with potential biological activities. For example, the creation of polyfunctionally substituted heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has led to derivatives with promising antitumor activities (Shams et al., 2010).
Antibacterial and Anti-inflammatory Agents
- Compounds incorporating benzothiazole structures have also been investigated for their antibacterial and anti-inflammatory properties. For instance, the synthesis of new benzothiazole acylhydrazones has shown significant anticancer activity, highlighting the therapeutic potential of these derivatives in treating various inflammatory and bacterial infections (Osmaniye et al., 2018).
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-2-23-13-9-7-12(8-10-13)18-16(20)11-24-17-14-5-3-4-6-15(14)25(21,22)19-17/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOADEIPPMHYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)
![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)




![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)

